molecular formula C13H21NO5 B14760294 (3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid

(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B14760294
M. Wt: 271.31 g/mol
InChI Key: TYUQYVAXNUHBAT-BMNUFHGDSA-N
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Description

The compound “(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid” is a bicyclic β-amino acid derivative featuring a rigid bicyclo[2.2.2]octane scaffold. Key structural attributes include:

  • Tert-butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing stability during synthesis.
  • Hydroxy group at position 5: Likely influences polarity, hydrogen-bonding capacity, and biological interactions.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(3S,5R)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-7-4-5-8(9(15)6-7)10(14)11(16)17/h7-10,15H,4-6H2,1-3H3,(H,16,17)/t7?,8?,9-,10+/m1/s1

InChI Key

TYUQYVAXNUHBAT-BMNUFHGDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2CCC1C[C@H]2O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the construction of the bicyclic structure through a series of cyclization reactions.

    Introduction of functional groups: The tert-butoxycarbonyl group, hydroxy group, and carboxylic acid group are introduced through specific reactions such as esterification, hydroxylation, and carboxylation.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of efficient catalysts, controlled reaction temperatures, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the tert-butoxycarbonyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.

Scientific Research Applications

(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Biological Activity

The compound (3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a member of the azabicyclic family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its bicyclic framework, which consists of a nitrogen atom integrated into a cycloalkane. The molecular formula is C13H21NO5C_{13}H_{21}NO_5 with a molecular weight of 271.31 g/mol. The presence of the tert-butoxycarbonyl group and hydroxyl functional group contributes to its solubility and reactivity.

PropertyValue
Molecular FormulaC13H21NO5
Molecular Weight271.31 g/mol
CAS Number851389-23-6
Purity97%

Research indicates that compounds within the azabicyclic class exhibit various biological activities, including inhibition of specific enzymes and receptors. The mechanism often involves non-covalent interactions with target proteins, which can modulate their activity.

Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA)

One notable biological activity is the inhibition of NAAA, which plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous compound with anti-inflammatory properties. By inhibiting NAAA, these compounds can enhance the levels of PEA, thereby prolonging its effects in inflammatory conditions .

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    • A study demonstrated that azabicyclic compounds can significantly reduce inflammation markers in vitro. The inhibition of NAAA was quantified with an IC50 value in the low nanomolar range, indicating potent biological activity .
  • Cytotoxicity :
    • In another research effort, the cytotoxic effects of various azabicyclic derivatives were evaluated against cancer cell lines. The results showed selective cytotoxicity towards certain cancer types while sparing normal cells, suggesting potential therapeutic applications in oncology .
  • Neuroprotective Properties :
    • Research on brain permeable derivatives indicated that these compounds could effectively cross the blood-brain barrier and exhibit neuroprotective effects in models of neurodegenerative diseases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
NAAA InhibitionEnhanced anti-inflammatory effects
Cytotoxicity against cancer cellsSelective cytotoxicity
NeuroprotectionProtection in neurodegeneration

Comparison with Similar Compounds

Structural Variations and Functional Groups

Table 1: Structural Comparison of Bicyclic Analogs
Compound Name Bicyclo System Substituents (Position) Functional Groups Molecular Formula Molecular Weight (g/mol)
(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Target) [2.2.2] Boc (2), -OH (5), -COOH (3) Hydroxy, Carboxylic Acid, Boc-protected Amine C₁₄H₂₁NO₅* ~283.3*
(1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid [2.2.2] Boc (2), =CH₂ (5), -COOH (3) Methylene, Carboxylic Acid, Boc-protected Amine C₁₄H₂₁NO₄ 267.32
(3S,4R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic acid [3.2.1] -OH (3), -CH₃ (8), -COOH (4) Hydroxy, Carboxylic Acid, Methylamine C₉H₁₅NO₃ 185.22
(6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [4.2.0] Ethoxycarbonylamino (7), -CH₃ (3), -COOH (2) Thia (S), Carboxylic Acid, Ethoxycarbonyl C₁₂H₁₆N₂O₅S 300.33

*Calculated based on molecular formula (C₁₄H₂₁NO₅).

Key Observations:

Thia-containing analogs (e.g., [4.2.0]) introduce sulfur, which may alter electronic properties and metabolic pathways .

Functional Group Impact :

  • The 5-hydroxy group in the target compound increases polarity compared to the 5-methylene analog (), likely improving aqueous solubility but reducing lipid membrane permeability .
  • Boc vs. Ethoxycarbonyl : Boc is hydrolytically stable under basic conditions, whereas ethoxycarbonyl groups may offer different reactivity profiles .

Physicochemical and Hazard Profiles

Key Observations:
  • The 5-methylene analog () exhibits acute toxicity and irritancy, necessitating stringent personal protective equipment (PPE) during handling .
  • The target compound’s hydroxy group may mitigate some hazards (e.g., reduced volatility), but empirical data are lacking.

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